molecular formula C24H24N4O4S B4614181 2-{3-[(4-isopropylphenoxy)methyl]benzoyl}-N-(4-nitrophenyl)hydrazinecarbothioamide

2-{3-[(4-isopropylphenoxy)methyl]benzoyl}-N-(4-nitrophenyl)hydrazinecarbothioamide

Cat. No.: B4614181
M. Wt: 464.5 g/mol
InChI Key: RCWBDBJYYLCNIO-UHFFFAOYSA-N
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Description

2-{3-[(4-isopropylphenoxy)methyl]benzoyl}-N-(4-nitrophenyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C24H24N4O4S and its molecular weight is 464.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 464.15182643 g/mol and the complexity rating of the compound is 655. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of hydrazinecarbothioamide derivatives involves condensation reactions and subsequent complexation with metals such as copper(II) and nickel(II). These compounds exhibit distinct geometries, as evidenced by single-crystal X-ray diffraction methods, showcasing square planar and distorted octahedral geometries for copper(II) and nickel(II) complexes, respectively (Muralisankar et al., 2016). These structural features are crucial for understanding the electronic and spatial characteristics that contribute to their biological activities.

Interaction with DNA/Proteins

The ability of these complexes to bind with calf thymus DNA (CT DNA) and bovine serum albumin (BSA) suggests potential applications in the modulation of biological processes. Notably, DNA cleavage studies demonstrated that the complexes could cleave DNA without external agents, indicating their potential use in therapeutic interventions targeting DNA integrity (Muralisankar et al., 2016).

Bioactivity

  • Antimicrobial Activity

    Compounds derived from hydrazinecarbothioamide have been evaluated for their antimicrobial efficacy. For example, derivatives have shown significant activity against bacterial and fungal strains, highlighting their potential as antimicrobial agents (Gondhani et al., 2013).

  • Antioxidant Activity

    Hydrazinecarbothioamide derivatives exhibit excellent antioxidant properties, as demonstrated in DPPH assays. These properties suggest their potential utility in combating oxidative stress-related diseases (Barbuceanu et al., 2014).

  • Anticancer Activity

    The in vitro cytotoxicity studies against lung cancer cell lines reveal that certain copper(II) and nickel(II) complexes derived from hydrazinecarbothioamide derivatives possess significant anticancer activity. The lower toxicity towards normal cells further underscores their therapeutic potential (Muralisankar et al., 2016).

Properties

IUPAC Name

1-(4-nitrophenyl)-3-[[3-[(4-propan-2-ylphenoxy)methyl]benzoyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4S/c1-16(2)18-6-12-22(13-7-18)32-15-17-4-3-5-19(14-17)23(29)26-27-24(33)25-20-8-10-21(11-9-20)28(30)31/h3-14,16H,15H2,1-2H3,(H,26,29)(H2,25,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWBDBJYYLCNIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NNC(=S)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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